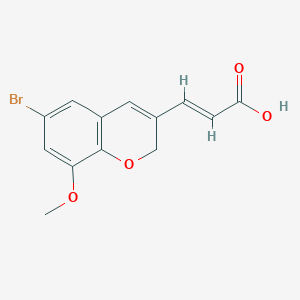![molecular formula C8H12ClNS B13177533 2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
2-[2-(Chloromethyl)butyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethylbutyl group. One common method is the cyclization of a precursor compound containing the necessary functional groups under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield various thiazole derivatives .
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, solvents, and specific temperatures is crucial to ensure high yield and purity. The exact methods can vary depending on the desired derivative and its applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(Chloromethyl)butyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
2-[2-(Chloromethyl)butyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Some thiazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in disease pathways, making them potential therapeutic agents .
Comparaison Avec Des Composés Similaires
2-[2-(Chloromethyl)butyl]-1,3,5-trimethylbenzene: Contains a similar chloromethylbutyl group but with a benzene ring instead of a thiazole ring.
Benzo-[d]-imidazo-[2,1-b]-thiazole: Another thiazole derivative with different substituents and biological activities.
Uniqueness: 2-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12ClNS |
|---|---|
Poids moléculaire |
189.71 g/mol |
Nom IUPAC |
2-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
BRKAHJPNCYNVNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=NC=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


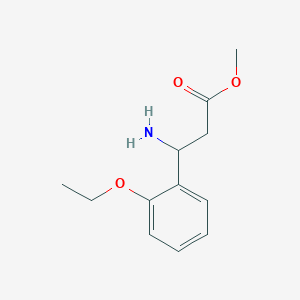
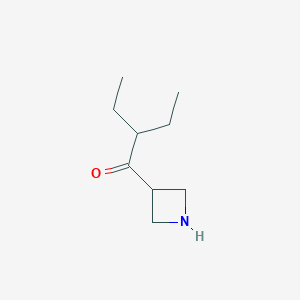

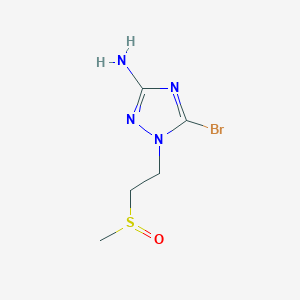

![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
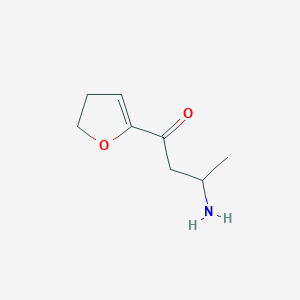
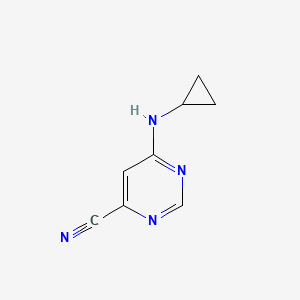
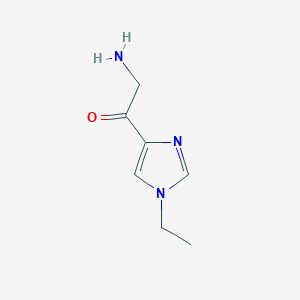
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
